(2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid dihydrate
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Overview
Description
(2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid dihydrate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid dihydrate involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and purification processes. Common synthetic routes may involve the use of protecting groups for hydroxyl and amino functionalities, followed by selective deprotection and coupling reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid dihydrate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions involving the acetamido group.
Hydrolysis: Cleavage of the acetamido group to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of carbonyl groups may produce alcohols.
Scientific Research Applications
(2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid dihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites, inhibiting enzyme activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with distinct structural features and applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer unique reactivity and biological activity
Properties
Molecular Formula |
C11H23NO11 |
---|---|
Molecular Weight |
345.30 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;dihydrate |
InChI |
InChI=1S/C11H19NO9.2H2O/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);2*1H2/t5-,6+,7+,8+,9+,11-;;/m0../s1 |
InChI Key |
YLXPJOGZAZORTI-ZANKSHJOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O.O.O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O.O.O |
Origin of Product |
United States |
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